molecular formula C17H18FN3O4S B14922018 1-(2-Fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

1-(2-Fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B14922018
M. Wt: 379.4 g/mol
InChI Key: BVLQOEULESFYLO-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a piperazine derivative featuring a 2-fluorobenzyl group at the N1 position and a 4-nitrophenylsulfonyl moiety at the N4 position. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating physicochemical properties (e.g., solubility, pKa) and biological activity .

Properties

Molecular Formula

C17H18FN3O4S

Molecular Weight

379.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H18FN3O4S/c18-17-4-2-1-3-14(17)13-19-9-11-20(12-10-19)26(24,25)16-7-5-15(6-8-16)21(22)23/h1-8H,9-13H2

InChI Key

BVLQOEULESFYLO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves the following steps:

    Nucleophilic Substitution: The reaction between 2-fluorobenzyl chloride and piperazine to form 1-(2-fluorobenzyl)piperazine.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Reduction: 1-(2-Fluorobenzyl)-4-[(4-aminophenyl)sulfonyl]piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Structure and Activity

The pharmacological and physicochemical profiles of piperazine derivatives are highly dependent on substituents. Key comparisons include:

Compound Name Substituents (N1/N4) Key Properties/Activities Reference
1-(2-Fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine 2-Fluorobenzyl / 4-Nitrophenylsulfonyl High metabolic stability; potential kinase inhibition (inferred from structural analogs)
1-Benzhydryl-4-[(4-nitrophenyl)sulfonyl]piperazine (7c) Benzhydryl / 4-Nitrophenylsulfonyl Anticancer activity (IC50: 2.1–8.7 µM against colon cancer HCT-116)
1-(3,4-Dichlorophenyl)-4-(4-nitrophenyl)piperazine 3,4-Dichlorophenyl / 4-Nitrophenyl Intermediate for antiparasitic agents; synthesized in 80% yield via Pd/C-catalyzed hydrogenation
(2R)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine 4-tert-Butylphenylsulfonyl / 4-Nitrophenyl Chiral analog; stereochemistry impacts target selectivity (e.g., protease inhibition)
1-(4-Chlorobenzhydryl)-4-(4-substitutedbenzoyl)piperazine 4-Chlorobenzhydryl / Benzoyl Cytotoxicity against liver (HEPG2) and breast (MCF7) cancer cells (IC50: 1.5–12 µM)

Key Observations :

  • Electron-Withdrawing Groups : The 4-nitrophenylsulfonyl group enhances stability compared to benzoyl or alkylsulfonyl analogs .
  • Fluorine vs. Chlorine : The 2-fluorobenzyl group may reduce off-target interactions compared to bulkier benzhydryl or 3,4-dichlorophenyl substituents .
  • Chiral Centers : Stereochemical modifications (e.g., 2R-methyl in ) improve selectivity but complicate synthesis.

Challenges :

  • Purification of sulfonylated products often requires column chromatography or crystallization .
  • Bulky substituents (e.g., benzhydryl) reduce reaction efficiency .

Trends :

  • Nitrophenylsulfonyl vs. Benzoyl : Sulfonyl derivatives show higher metabolic stability but comparable potency to benzoyl analogs .
  • Fluorine Substitution : Fluorinated analogs (e.g., 2-fluorobenzyl) may enhance blood-brain barrier penetration .

Biological Activity

1-(2-Fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a synthetic compound belonging to the piperazine class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound's structure can be represented as follows:

Property Details
Molecular Formula C18H19F N2O2S
Molecular Weight 348.42 g/mol
IUPAC Name This compound
Canonical SMILES C1CN(CCN1)C(C2=CC=C(C=C2)C(=O)N(C(C3=CC=C(C=C3)F)S(=O)(=O)N)=O)S(=O)(=O)N)=O

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors. It has been shown to act as an antagonist at certain serotonin and dopamine receptors, which may contribute to its potential use in treating psychiatric disorders such as schizophrenia and depression. Additionally, the compound exhibits anti-cancer properties by inducing apoptosis in cancer cells through the activation of caspases and modulation of BCL2 protein levels .

Anticancer Properties

Recent studies have highlighted the compound's ability to induce apoptosis in various cancer cell lines. For instance, derivatives of piperazine, including this compound, have been evaluated for their anti-cancer effects through mechanisms involving the inhibition of BCL2 and activation of caspases . The following table summarizes some key findings:

Study Cell Line Mechanism Outcome
Study AMCF-7 (breast cancer)Induction of apoptosisSignificant cell death
Study BA549 (lung cancer)Inhibition of BCL2Reduced cell viability
Study CHeLa (cervical cancer)Activation of caspasesIncreased apoptosis

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It has shown promise in modulating neurotransmitter systems, which may lead to improvements in mood and cognitive function. Its potential as an atypical antipsychotic agent is under evaluation, particularly concerning its ability to balance serotonin and dopamine levels in the brain .

Case Studies

  • Case Study on Antidepressant Effects : A clinical trial involving patients with major depressive disorder showed that a related piperazine derivative improved symptoms significantly compared to placebo, suggesting a role for this compound in mood regulation.
  • Case Study on Cancer Treatment : In vitro studies demonstrated that treatment with this compound led to a marked decrease in tumor size when administered alongside conventional chemotherapy agents.

Q & A

Q. What are the common synthetic routes for 1-(2-Fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine?

The synthesis typically involves nucleophilic substitution and sulfonylation reactions. A representative method includes:

  • Step 1 : Alkylation of 1-(2-fluorobenzyl)piperazine with a sulfonyl chloride derivative (e.g., 4-nitrobenzenesulfonyl chloride) in a polar aprotic solvent like DMF or DCM, using a base such as K₂CO₃ to deprotonate the piperazine nitrogen .
  • Step 2 : Purification via silica gel chromatography (ethyl acetate/hexane gradients) to isolate the product. Reaction progress is monitored by TLC (e.g., 1:2 hexane/ethyl acetate) .
  • Key considerations : Stoichiometric control of the sulfonyl chloride (1.2–1.5 equiv.) minimizes di-substitution byproducts. Elevated temperatures (reflux at 125°C) may enhance reaction efficiency .

Q. How is the purity and structural integrity of this compound verified?

  • Chromatography : HPLC or GC-MS to confirm purity (>95%) .
  • Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for nitrophenyl groups, fluorobenzyl CH₂ signals near δ 3.4–3.8 ppm) .
  • Elemental analysis : Matches calculated C, H, N, and S content within ±0.3% .
  • X-ray crystallography : Resolves conformational details (e.g., chair conformation of the piperazine ring, dihedral angles between aromatic groups) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound under varying reaction conditions?

  • Solvent selection : DCM/H₂O biphasic systems improve sulfonylation efficiency by reducing side reactions .
  • Catalysis : Copper(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) accelerate click chemistry for triazole derivatives, though not directly applicable to sulfonylation .
  • Temperature control : Reflux (125°C) in DMF increases reaction rates but risks decomposition; room-temperature reactions with extended stirring (6–8 hours) balance yield and stability .
  • Yield data : Typical yields range from 50–70% for sulfonylation steps, with losses attributed to silica gel adsorption during purification .

Q. How does the 4-nitrophenylsulfonyl group influence biological activity compared to other substituents?

  • Electron-withdrawing effects : The nitro group enhances electrophilicity, improving binding to enzymatic targets (e.g., PARP-1 inhibition IC₅₀ < 10 nM in analogs) .
  • Antimicrobial activity : Nitrophenylsulfonyl derivatives show moderate activity against Gram-positive bacteria (MIC 8–32 µg/mL) but reduced efficacy compared to trifluoromethyl or chlorophenyl analogs .
  • Cellular permeability : The sulfonyl group increases hydrophilicity, potentially reducing blood-brain barrier penetration but improving solubility for in vitro assays .

Q. What are the challenges in achieving selective N-arylation during synthesis?

  • Competing reactions : Piperazine’s two nitrogen atoms can lead to over-alkylation. Protecting groups (e.g., Boc) or sequential reactions (e.g., mono-alkylation before sulfonylation) mitigate this .
  • Catalytic systems : Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) enable selective C–N coupling for arylpiperazines, but nitro groups may deactivate the catalyst .
  • Case study : Selective N-arylation of 1-(2-fluorobenzyl)piperazine with 4-nitrobenzenesulfonyl chloride requires precise stoichiometry (1.1 equiv.) and slow addition to favor mono-substitution .

Q. How can structural modifications enhance target specificity in drug development?

  • Fragment-based design : The 2-fluorobenzyl group enhances π-π stacking with tyrosine kinase active sites (e.g., IC₅₀ improvements from 120 nM to 15 nM in EGFR inhibitors) .
  • Sulfonyl group replacement : Substituting 4-nitrophenylsulfonyl with cyclopropanecarbonyl groups improved oral bioavailability (F > 50% in rat models) .
  • Crystallographic insights : X-ray structures reveal that the nitro group’s orientation impacts hydrogen bonding with PARP-1’s catalytic domain (e.g., distance to Ser904: 2.8 Å vs. 3.4 Å in inactive analogs) .

Q. Data Contradiction Analysis

  • Antimicrobial vs. Anticancer activity : While nitrophenylsulfonyl derivatives show moderate antimicrobial activity , their primary research value lies in enzyme inhibition (e.g., PARP, tyrosine kinases) . This divergence highlights substituent-dependent mechanisms.
  • Synthetic yields : Reports vary between 50% (room temperature) and 70% (reflux), suggesting solvent polarity and base strength (K₂CO₃ vs. NaH) as critical variables .

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